molecular formula C10H10O4 B12839890 3-Carboxy-4-hydroxyphenylacetone

3-Carboxy-4-hydroxyphenylacetone

Katalognummer: B12839890
Molekulargewicht: 194.18 g/mol
InChI-Schlüssel: PXSIJBKXPKQOJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Carboxy-4-hydroxyphenylacetone is a chemical compound with the molecular formula C10H10O4 and a molecular weight of 194.18 g/mol . . This compound is characterized by the presence of a carboxyl group, a hydroxyl group, and a phenylacetone moiety, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carboxy-4-hydroxyphenylacetone can be achieved through several methods. One common approach involves the condensation of 4-hydroxybenzaldehyde with acetic anhydride, followed by oxidation to introduce the carboxyl group. The reaction conditions typically involve the use of a catalyst such as sulfuric acid and a temperature range of 60-80°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of green chemistry principles, such as solvent-free reactions and renewable feedstocks, is also being explored to make the production process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

3-Carboxy-4-hydroxyphenylacetone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Carboxy-4-hydroxyphenylacetone has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Carboxy-4-hydroxyphenylacetone involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The presence of the hydroxyl and carboxyl groups allows it to form hydrogen bonds and interact with various biological molecules, influencing their activity and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Carboxy-4-hydroxyphenylacetone is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides versatility in synthesis and potential for various scientific and industrial uses .

Eigenschaften

Molekularformel

C10H10O4

Molekulargewicht

194.18 g/mol

IUPAC-Name

2-hydroxy-5-(2-oxopropyl)benzoic acid

InChI

InChI=1S/C10H10O4/c1-6(11)4-7-2-3-9(12)8(5-7)10(13)14/h2-3,5,12H,4H2,1H3,(H,13,14)

InChI-Schlüssel

PXSIJBKXPKQOJH-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CC1=CC(=C(C=C1)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.